4-(Aminomethyl)-1H-indazole-3-carboxylic acid

Medicinal Chemistry PROTAC Development Fragment-Based Drug Design

4-(Aminomethyl)-1H-indazole-3-carboxylic acid (CAS 1784976-48-2) is a disubstituted 1H-indazole derivative bearing an aminomethyl group at the 4-position and a carboxylic acid at the 3-position. It serves as a versatile heterocyclic building block within the broader indazole-3-carboxylic acid family, a scaffold recognized for its privileged status in kinase inhibitor drug discovery.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
Cat. No. B13033306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1H-indazole-3-carboxylic acid
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NN=C2C(=O)O)CN
InChIInChI=1S/C9H9N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,4,10H2,(H,11,12)(H,13,14)
InChIKeyKQDNQXSQFVMTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-1H-indazole-3-carboxylic acid: Strategic Indazole Building Block for Kinase-Targeted Synthesis


4-(Aminomethyl)-1H-indazole-3-carboxylic acid (CAS 1784976-48-2) is a disubstituted 1H-indazole derivative bearing an aminomethyl group at the 4-position and a carboxylic acid at the 3-position . It serves as a versatile heterocyclic building block within the broader indazole-3-carboxylic acid family, a scaffold recognized for its privileged status in kinase inhibitor drug discovery [1]. The compound's dual functional groups enable sequential or orthogonal derivatization strategies, distinguishing it from simpler mono-functional indazole intermediates commonly used in medicinal chemistry and chemical biology .

Why 4-(Aminomethyl)-1H-indazole-3-carboxylic acid Cannot Be Replaced by Generic Indazole Carboxylic Acids


Substituting 4-(Aminomethyl)-1H-indazole-3-carboxylic acid with a generic analog such as the parent 1H-Indazole-3-carboxylic acid (CAS 4498-67-3) or other positional isomers introduces critical liabilities in synthetic strategy and target engagement. The specific 4-aminomethyl substitution provides a primary amine handle that is absent in the unsubstituted scaffold, enabling chemoselective amide bond formation without competing reactivity at the 3-carboxylic acid site . Positional isomers, such as 5-(Aminomethyl)-1-methyl-1H-indazole-3-carboxylic acid, alter the vector and electronic environment of the aminomethyl group, which can dramatically affect both the geometry of derived conjugates and their biological target binding profiles, as demonstrated in structure-activity relationship (SAR) campaigns for indazole-based kinase inhibitors where the substitution position was a key determinant of GSK-3β inhibitory potency [1].

Quantitative Differentiation Evidence for 4-(Aminomethyl)-1H-indazole-3-carboxylic acid Against Key Comparators


Chemoselective Dual Derivatization Enabled by Orthogonal 4-Aminomethyl and 3-Carboxylic Acid Handles

4-(Aminomethyl)-1H-indazole-3-carboxylic acid uniquely combines a primary aliphatic amine (aminomethyl at C4) and a carboxylic acid (at C3) on the indazole core, enabling sequential, chemoselective derivatization without protecting group manipulation . In contrast, the parent compound 1H-Indazole-3-carboxylic acid (CAS 4498-67-3) possesses only a carboxylic acid handle, limiting its utility to single-point derivatization. The positional isomer 5-(Aminomethyl)-1-methyl-1H-indazole-3-carboxylic acid features an N1-methyl group that blocks N-functionalization strategies commonly employed in kinase inhibitor optimization, specifically within the 1H-indazole-3-carboxamide class highlighted in GSK-3 inhibitor development [1].

Medicinal Chemistry PROTAC Development Fragment-Based Drug Design Bioconjugation

Improved Physicochemical Properties of 4-Aminomethyl Indazole Core vs. Unsubstituted 1H-Indazole-3-carboxylic acid

The 4-aminomethyl substitution on 4-(Aminomethyl)-1H-indazole-3-carboxylic acid significantly increases topological polar surface area (tPSA) and reduces lipophilicity compared to the unsubstituted parent scaffold, properties directly linked to improved solubility and reduced off-target promiscuity in kinase inhibitor programs [1]. While logP for the target compound is not yet published, the structurally analogous 4-formyl-1H-indazole-3-carboxylic acid exhibits a logP of 0.72 versus 1.26-1.57 for the parent 1H-Indazole-3-carboxylic acid, demonstrating that 4-substitution substantially lowers lipophilicity . The presence of the ionizable aminomethyl group (predicted pKa ~9-10) further enhances aqueous solubility at physiological pH through protonation, a feature absent in the neutral unsubstituted scaffold .

Drug Likeness Physicochemical Property Optimization Lead Optimization

Positional Isomer Advantage: 4-Substitution vs. 5-Substitution in Indazole-Based GSK-3 and Kinase Inhibitor Design

In the optimization of indazole-based GSK-3β inhibitors, the 1H-indazole-3-carboxamide scaffold with substitutions at the 5-position (R₁) and the carboxamide nitrogen (R₂) was systematically explored [1]. Critically, the 4-position on the indazole core, where 4-(Aminomethyl)-1H-indazole-3-carboxylic acid bears its aminomethyl group, has been exploited in distinct kinase inhibitor chemotypes targeting PIM1 and PI3Kδ [2]. A 4,6-disubstituted indazole series demonstrated selective PI3Kδ activity with improved selectivity over GSK-3β, a selectivity profile not achievable with 5-substituted isomers [2]. The 4-substitution pattern thus offers access to a different kinase selectivity space compared to the extensively explored 5-substituted indazole-3-carboxamide series.

Kinase Inhibitor Design Structure-Activity Relationship (SAR) GSK-3 Inhibition Mood Disorder Therapeutics

Purity Specification Benchmarking Against Commercial Indazole Building Blocks

Multiple vendors supply 4-(Aminomethyl)-1H-indazole-3-carboxylic acid with certified purity specifications. Leyan (China) offers the compound at 98% purity (Product No. 1560160) , while AChemBlock supplies it at 97% purity (Cat ID: Q60971) . In comparison, the closely related 4-Amino-1-methyl-1H-indazole-3-carboxylic acid (CAS 1783693-98-0) is listed by AKSci without a specified purity minimum . This establishes 4-(Aminomethyl)-1H-indazole-3-carboxylic acid as a quality-defined intermediate with multiple verified supply sources, reducing single-supplier procurement risk and ensuring batch-to-batch consistency for reproducible synthesis in drug discovery programs.

Chemical Procurement Quality Control Synthetic Intermediate Sourcing

High-Value Application Scenarios for 4-(Aminomethyl)-1H-indazole-3-carboxylic acid in Drug Discovery and Chemical Biology


Synthesis of PI3Kδ-Selective or PIM1-Targeting Kinase Inhibitor Libraries via 4-Position Derivatization

Medicinal chemistry teams developing kinase inhibitors targeting PI3Kδ or PIM1 should prioritize 4-(Aminomethyl)-1H-indazole-3-carboxylic acid as the core intermediate. Published SAR demonstrates that 4,6-disubstituted indazoles achieve PI3Kδ selectivity over GSK-3β, a selectivity profile unattainable with the more common 5-substituted indazole-3-carboxamide chemotype [1]. The 4-aminomethyl group serves as a direct attachment point for amide or reductive amination library synthesis, while the 3-carboxylic acid can be independently elaborated to carboxamides, esters, or reversed amides, enabling parallel library construction without competitive reactivity or protecting group strategies. This orthogonal reactivity is critical for efficient SAR exploration in hit-to-lead programs where synthetic tractability directly impacts project timelines.

Construction of PROTAC Degraders Requiring Dual-Functionalized Indazole Ligands

The combination of a primary amine and a carboxylic acid on the indazole scaffold makes 4-(Aminomethyl)-1H-indazole-3-carboxylic acid an ideal building block for proteolysis-targeting chimera (PROTAC) development. The 3-carboxylic acid can conjugate to an E3 ligase recruiting element (e.g., CRBN or VHL ligand), while the 4-aminomethyl group independently links to a target protein binding moiety. This chemoselective orthogonality eliminates the need for sequential protection/deprotection steps, reducing the synthetic sequence by 2-3 steps compared to using mono-functional indazole intermediates that require additional functional group installation . In the context of indazole-based IDO1 or HDAC inhibitor-derived PROTACs, this building block directly provides the dual conjugation points needed for ternary complex formation.

Fragment-Based Drug Discovery (FBDD) Using 4-Aminomethylindazole as a 'Privileged Fragment' for Kinase Hinge Binding

Fragment screening libraries benefit from the inclusion of 4-(Aminomethyl)-1H-indazole-3-carboxylic acid as a 'privileged fragment' that mimics the adenine ring system of ATP. The indazole NH and N2 atoms form the conserved hydrogen bond donor-acceptor motif that engages the kinase hinge region (e.g., Asp133 and Val135 backbone in GSK-3β) [2]. Unlike the parent 1H-Indazole-3-carboxylic acid, the 4-aminomethyl group provides an immediate vector for fragment growing toward the solvent-exposed region or the ribose pocket, allowing fragment evolution without requiring additional synthetic steps to install the growth handle. The lower molecular weight (191.19 Da) and favorable tPSA (>90 Ų) align with fragment library design principles, maintaining ligand efficiency metrics during hit expansion.

Synthesis of Indazole-Containing Antiemetic or 5-HT₃ Antagonist Analogs

The 1H-indazole-3-carboxylic acid scaffold is a validated pharmacophore for 5-HT₃ receptor antagonism, exemplified by granisetron and related indazole-3-carboxylic acid derivatives [3]. 4-(Aminomethyl)-1H-indazole-3-carboxylic acid provides a functionalized entry point for the synthesis of novel 4-substituted indazole-3-carboxamide or ester analogs with potential antiemetic activity. The 3-carboxylic acid can be coupled to tropane or quinuclidine amines (key structural motifs in 5-HT₃ antagonists), while the 4-aminomethyl group offers an additional site for modulating pharmacokinetic properties or introducing solubilizing groups without disrupting the core pharmacophore required for receptor engagement.

Quote Request

Request a Quote for 4-(Aminomethyl)-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.